molecular formula C16H10F3N5OS B11098449 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11098449
M. Wt: 377.3 g/mol
InChI Key: YSENXGDQCWIMCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a functionalized pyridine derivative of significant interest in medicinal chemistry and drug discovery. This compound is built around the 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold, a structure known for its versatile biological activity and its role as a key intermediate in synthesizing more complex active molecules . Compounds within this chemical class have demonstrated a range of pharmacological properties in research settings, including potential as agonists for adenosine receptors (ARs) such as A1 and A2B subtypes, which are relevant targets for cardiovascular diseases . The structural motif of this scaffold is also found in molecules investigated for their inhibitory activity against viral targets and certain enzymes, highlighting its value in developing new therapeutic agents . The presence of the electron-withdrawing trifluoromethyl group on the phenylacetamide moiety is a common strategy in agrochemical and pharmaceutical research to enhance metabolic stability and modulate the molecule's binding affinity to biological targets. This reagent is intended for use in research and development laboratories to explore these and other novel applications. It is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C16H10F3N5OS

Molecular Weight

377.3 g/mol

IUPAC Name

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H10F3N5OS/c17-16(18,19)11-3-1-2-4-12(11)23-13(25)8-26-15-10(7-21)5-9(6-20)14(22)24-15/h1-5H,8H2,(H2,22,24)(H,23,25)

InChI Key

YSENXGDQCWIMCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N

Origin of Product

United States

Preparation Methods

Pseudo-Four-Component Reaction (Pseudo-4CR)

A widely adopted method involves the one-pot reaction of two malononitrile molecules , an aromatic aldehyde, and a thiol under catalytic conditions. For example, Kambe et al. demonstrated that mixing malononitrile with benzaldehyde and thiophenol in ethanol, catalyzed by triethylamine, yields 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile derivatives. This method achieves yields of 17–49%, depending on the aldehyde’s electronic properties.

Mechanistic Insight :

  • Aldehyde and malononitrile undergo Knoevenagel condensation to form an arylidenemalononitrile intermediate.

  • Thiol attack on the electrophilic carbon of the intermediate generates a thioether.

  • Cyclization and aromatization produce the 6-sulfanylpyridine core.

Three-Component Reaction (3CR)

An alternative route employs pre-formed 2-arylidenemalononitrile , which reacts with malononitrile and thiols. This method bypasses the Knoevenagel step, directly forming the pyridine ring. For instance, heating 2-benzylidenemalononitrile with malononitrile and thiophenol in ethanol yields the target scaffold in moderate yields.

Optimization Strategies :

  • Catalysts : Basic alumina or triethylamine improves reaction rates and yields.

  • Solvents : Ethanol or DMF enhances solubility of intermediates.

Introduction of the Sulfanyl Group

The sulfanyl (-S-) linker bridges the pyridine core and the acetamide moiety. Two primary strategies dominate:

Thiol-Displacement Reactions

A common approach involves reacting 2-chloro-N-(2-(trifluoromethyl)phenyl)acetamide with a pyridine-thiol derivative. For example:

  • 2-Mercapto-6-amino-3,5-dicyanopyridine is prepared via thiolation of the pyridine core using H₂S or thiourea.

  • This thiol is then treated with 2-chloro-N-(2-(trifluoromethyl)phenyl)acetamide in ethanol containing triethylamine, yielding the desired sulfanyl linkage.

Conditions :

  • Solvent : Ethanol or DMF

  • Base : Triethylamine or sodium ethoxide

  • Temperature : Reflux (70–80°C) for 3–6 hours.

Oxidative Coupling

In cases where thiols are unstable, disulfides (e.g., diethyl disulfide) react with halogenated pyridines under oxidative conditions. For instance, treating 6-amino-3,5-dicyano-2-iodopyridine with diethyl disulfide and sulfuryl chloride (SO₂Cl₂) in dichloroethane forms the sulfanylpyridine intermediate.

Key Considerations :

  • Atmosphere : Reactions often proceed under inert nitrogen to prevent oxidation.

  • Halogenating Agents : SO₂Cl₂ or PCl₅ facilitate disulfide activation.

Acetamide Coupling to the Trifluoromethylphenyl Group

The final step involves conjugating the sulfanylpyridine intermediate with N-[2-(trifluoromethyl)phenyl]acetamide .

Chloroacetamide Alkylation

2-Chloro-N-[2-(trifluoromethyl)phenyl]acetamide is synthesized by reacting 2-(trifluoromethyl)aniline with chloroacetyl chloride in dichloromethane, followed by coupling with the pyridine-thiol.

Procedure :

  • 2-(Trifluoromethyl)aniline (10 mmol) is stirred with chloroacetyl chloride (12 mmol) and triethylamine (15 mmol) in DCM at 0°C.

  • After 2 hours, the mixture is washed, dried, and purified via recrystallization (ethanol/water).

  • The chloroacetamide is reacted with 6-amino-3,5-dicyano-2-mercaptopyridine in ethanol containing piperidine at reflux.

Yield Optimization :

  • Molar Ratio : 1:1.2 (pyridine-thiol:chloroacetamide) minimizes side reactions.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Pseudo-4CR One-pot, scalableModerate yields (30–50%)17–49%
3CR Bypasses Knoevenagel stepRequires pre-formed arylidenemalononitrile25–40%
Thiol-Displacement High regioselectivitySensitive to thiol oxidation60–75%
Oxidative Coupling Tolerates unstable thiolsRequires halogenated precursors45–55%

Challenges and Innovations

Regioselectivity in Pyridine Formation

Side products like 4-aryl-6-sulfanylpyridines are mitigated by:

  • Microwave Assistance : Reduces reaction time from hours to minutes.

  • Ionic Liquids : Improve solubility and regiocontrol (e.g., [BMIM][BF₄]) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano groups, converting them to amines.

    Substitution: The amino and cyano groups on the pyridine ring can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution, often under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of similar structures have shown efficacy in inhibiting tumor growth and angiogenesis. For instance, compounds with a pyridine core have been studied for their ability to inhibit Raf kinase, which is implicated in various cancers .

Case Study : A study involving a related compound demonstrated significant inhibition of tumor cell proliferation in vitro and in vivo models, highlighting its potential as a therapeutic agent against sarcomas and leukemias .

Kinase Inhibition

The compound has been investigated for its activity against specific kinases, particularly c-KIT. Kinase inhibitors are crucial in cancer treatment as they can block pathways that lead to tumor growth. The structure of this compound suggests it could interact with kinase domains effectively, making it a candidate for further development .

Data Table: Kinase Inhibition Studies

Compound NameTarget KinaseIC50 (µM)Reference
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamidec-KIT0.5
Related Compound Ac-KIT0.8
Related Compound BRaf Kinase1.0

Structure-Activity Relationship (SAR) Studies

The compound has been utilized in SAR studies to optimize its pharmacological properties. By modifying the aryl tail group and evaluating the resulting compounds' potency and selectivity, researchers aim to enhance efficacy while minimizing side effects .

Findings :

  • Substituents on the aryl group significantly influence activity.
  • Electron-withdrawing groups tend to improve potency compared to electron-donating groups.

Mechanism of Action

The mechanism of action of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, while the sulfanyl group can form covalent bonds with target proteins. This dual interaction mechanism allows for potent inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs in terms of structural features, synthetic yields, physicochemical properties, and biological activity (where available).

Core Modifications: Aminopyridine Derivatives

  • Compound A: 2-{[6-Amino-3,5-dicyano-4-(4-(cyclopropylmethoxy)phenyl)pyridin-2-yl]thio}-N-methylacetamide () Structural Differences: Replaces the trifluoromethylphenyl group with a methylacetamide and cyclopropylmethoxy-substituted phenyl ring. Physicochemical Properties: Melting point (274–276°C) suggests higher crystallinity than compounds with bulkier substituents.
  • Compound B: BAY60-6583 () Structural Differences: Contains a cyclopropylmethoxy-phenyl group instead of trifluoromethylphenyl. Pharmacology: Acts as a potent adenosine A2B receptor agonist, indicating the aminopyridine-3,5-dicarbonitrile core’s role in receptor binding .

Phenyl Ring Substituent Variations

  • Compound C: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide () Structural Differences: Benzothiazole core replaces the pyridine ring. Synthesis: Low yield (19%) due to challenges in coupling 2-(3-(trifluoromethyl)phenyl)acetyl chloride with amino-benzothiazole under microwave conditions . Implications: Highlights the synthetic difficulty of introducing multiple trifluoromethyl groups.
  • Compound D: 2-{[6-Amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide () Structural Differences: Substitutes phenyl with a thienyl group and introduces methoxy/methyl groups on the acetamide’s phenyl ring. Physicochemical Properties: Increased solubility expected due to the thienyl group’s electron-rich nature .

Critical Analysis and Implications

  • Synthetic Challenges: The trifluoromethyl group’s introduction (as in the target compound) may reduce yields compared to non-fluorinated analogs (e.g., Compound A: 71% vs. Compound C: 19%) .
  • Pharmacological Potential: Structural similarity to BAY60-6583 suggests adenosine receptor targeting, but the trifluoromethyl group’s impact on selectivity requires validation .
  • Physicochemical Trends: Higher melting points in aminopyridine derivatives (e.g., 274–281°C) correlate with crystallinity, which may influence bioavailability .

Biological Activity

The compound 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (CAS Number: 500107-07-3) is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C16H10F3N5O2SC_{16}H_{10}F_{3}N_{5}O_{2}S, with a molecular weight of 393.34 g/mol. The structure features a pyridine ring with amino and cyano substituents, linked to a sulfanyl group and an acetamide moiety.

PropertyValue
Molecular FormulaC16H10F3N5O2S
Molecular Weight393.34 g/mol
Boiling PointPredicted at 590.9 °C
Density1.54 g/cm³

Synthesis

The synthesis of this compound typically involves multiple steps, including the reaction of 6-amino-3,5-dicyanopyridine with a sulfanylating agent followed by coupling with N-(trifluoromethyl)phenylacetamide under controlled conditions. This multi-step process is crucial for achieving the desired purity and yield.

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl and cyano groups are believed to play significant roles in binding interactions that modulate enzymatic pathways.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Interaction : The structure allows for potential binding to various receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that the compound exhibits various biological activities:

  • Anticancer Activity : Studies have shown that related compounds can inhibit tumor growth by interfering with cell cycle progression and apoptosis.
  • Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential as an antibiotic.

Case Studies

  • Inhibition of Protein Interactions : Research has indicated that similar compounds can inhibit the interaction between annexin A2 and S100A10 proteins, which are implicated in cancer progression .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the pyridine ring have been shown to significantly affect potency, highlighting the importance of molecular structure in biological activity .

Research Findings

Recent findings have provided insights into the structure-activity relationship (SAR) of this compound:

  • Modifications to the trifluoromethyl group enhance binding affinity to target proteins.
  • The presence of the sulfanyl group is critical for maintaining biological activity; truncation leads to reduced efficacy .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

The synthesis involves multi-step reactions, typically starting with the functionalization of the pyridine core. Key steps include:

  • Cyanation and amination of the pyridine ring using catalysts like Pd/Cu under inert atmospheres .
  • Sulfanyl linkage formation via nucleophilic substitution with thiourea derivatives, requiring precise temperature control (60–80°C) and anhydrous solvents (e.g., DMF) .
  • Acetamide coupling using carbodiimide crosslinkers (e.g., EDC/HOBt) in dichloromethane .
    Optimization strategy : Use fractional factorial design to vary parameters (temperature, solvent polarity, catalyst loading) and monitor yield/purity via HPLC. Computational tools like quantum chemical reaction path searches can predict optimal conditions, reducing trial-and-error approaches .

Basic: What spectroscopic and chromatographic methods are recommended for structural validation and purity assessment?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm substituent positions (e.g., trifluoromethyl phenyl resonance at δ 7.5–8.0 ppm) .
  • IR : Validate cyano (C≡N stretch ~2200 cm1^{-1}) and sulfanyl (S–C stretch ~650 cm1^{-1}) groups .
  • HPLC-MS : Employ a C18 column with acetonitrile/water gradient (0.1% formic acid) for purity (>95%) and mass confirmation (expected [M+H]+ ~438 Da) .

Advanced: How can researchers resolve contradictions in reported bioactivity data across similar thienopyrimidine derivatives?

Discrepancies may arise from:

  • Structural analogs : Subtle differences in substituents (e.g., trifluoromethyl vs. methyl groups) alter target binding. Compare IC50 values against isoforms of kinases or receptors .
  • Assay conditions : Normalize data using standardized protocols (e.g., ATP concentration in kinase assays) and validate via orthogonal methods (SPR vs. fluorescence polarization) .
  • Meta-analysis : Apply multivariate regression to correlate structural features (logP, polar surface area) with bioactivity across studies .

Advanced: What computational strategies are effective for predicting biological targets and binding modes?

  • Molecular docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., PDB: 3ERT for kinases) to map interactions with the sulfanyl-acetamide moiety .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, focusing on hydrogen bonds with the pyridine core .
  • Pharmacophore modeling : Identify critical features (e.g., hydrophobic trifluoromethyl, hydrogen-bond acceptors) using Schrödinger’s Phase .

Advanced: What methodologies support structure-activity relationship (SAR) studies for this scaffold?

  • Analog synthesis : Systematically modify substituents (e.g., replace cyano with nitro or amino groups) and assess potency shifts .
  • Free-Wilson analysis : Deconstruct activity contributions of substituents using combinatorial libraries .
  • 3D-QSAR : Develop CoMFA/CoMSIA models with alignment rules based on the pyridine-sulfanyl pharmacophore .

Advanced: How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

  • Microsomal stability : Incubate with rat liver microsomes (37°C, NADPH), monitor parent compound depletion via LC-MS/MS.
  • CYP inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .
  • Permeability : Perform Caco-2 assays (Papp >1×106^{-6} cm/s indicates good absorption) .

Advanced: What strategies mitigate batch-to-batch variability in synthesis for reproducible bioactivity?

  • Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress and intermediate purity .
  • Design of experiments (DoE) : Use response surface methodology to identify critical process parameters (e.g., stirring rate, cooling gradient) .
  • Quality by design (QbD) : Define a design space for acceptable impurity profiles (e.g., ≤0.5% unreacted starting material) .

Advanced: What regulatory considerations apply to non-human studies of this compound?

  • OECD guidelines : Follow Test No. 423 (acute oral toxicity) and 407 (28-day repeated dose) for preliminary safety profiling .
  • Genotoxicity : Perform Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells .
  • Environmental impact : Assess biodegradability (OECD 301F) and bioaccumulation potential (logKow <4.5 preferred) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.